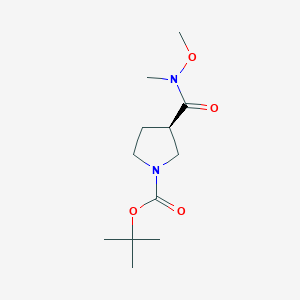![molecular formula C11H13N5O3 B8762523 4-Amino-7-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile CAS No. 118043-69-9](/img/structure/B8762523.png)
4-Amino-7-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-7-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile: is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential therapeutic applications, particularly as an inhibitor of specific protein kinases involved in cancer cell proliferation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-7-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile typically involves multiple steps, including the formation of the pyrrolo(2,3-d)pyrimidine core and subsequent functionalization. One common method involves the condensation of appropriate pyrimidine derivatives with nitriles under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as microwave-assisted synthesis have been explored to enhance reaction rates and yields .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors .
Biology: In biological research, it serves as a tool to study the inhibition of specific protein kinases, which are crucial in cell signaling pathways .
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of certain types of cancer, including triple-negative breast cancer .
Industry: In the pharmaceutical industry, it is utilized in the development of new drugs targeting protein kinases involved in various diseases .
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of monopolar spindle 1 kinase (MPS1), a protein kinase that plays a critical role in cell division. By binding to the active site of MPS1, the compound prevents its activity, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is particularly effective in cancer cells that overexpress MPS1, such as those found in triple-negative breast cancer .
Comparación Con Compuestos Similares
- 7H-Pyrrolo(2,3-d)pyrimidine-5-carbaldehyde
- 7H-Pyrrolo(2,3-d)pyrimidine-5-carboxylic acid
- 4-Amino-7-((2-hydroxyethoxy)methyl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid hydrazide
Uniqueness: The unique combination of functional groups in 4-Amino-7-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile provides it with distinct chemical reactivity and biological activity. Its ability to selectively inhibit MPS1 kinase sets it apart from other similar compounds, making it a valuable candidate for targeted cancer therapy .
Propiedades
Número CAS |
118043-69-9 |
|---|---|
Fórmula molecular |
C11H13N5O3 |
Peso molecular |
263.25 g/mol |
Nombre IUPAC |
4-amino-7-(1,3-dihydroxypropan-2-yloxymethyl)pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H13N5O3/c12-1-7-2-16(6-19-8(3-17)4-18)11-9(7)10(13)14-5-15-11/h2,5,8,17-18H,3-4,6H2,(H2,13,14,15) |
Clave InChI |
VDFKVPHKTHDMBO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=C(N=CN=C2N1COC(CO)CO)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-1-[2-(piperidin-1-yl)ethyl]-1H-indole-2,3-dione](/img/structure/B8762440.png)











![6,6-Dimethylbicyclo[3.1.0]hexan-2-one](/img/structure/B8762534.png)

